Cranad-28

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

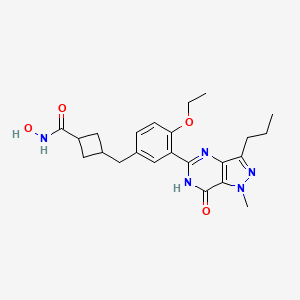

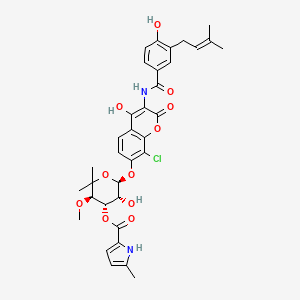

Cranad-28 is a difluoroboron curcumin analogue that has gained attention for its potential in Alzheimer’s disease research. This compound is known for its ability to label amyloid beta plaques, making it a valuable tool for imaging studies both ex vivo and in vivo. Its imaging brightness, ability to penetrate the blood-brain barrier, and low toxicity make this compound a promising candidate for Alzheimer’s research .

Mechanism of Action

Target of Action

Cranad-28, a difluoroboron curcumin analogue, has been demonstrated to successfully label amyloid-beta (Aβ) plaques . These plaques are protein aggregates that are primarily composed of amyloid-beta, a peptide of 36–43 amino acids. They are crucial in the pathology of Alzheimer’s disease and are often surrounded by microglia .

Mode of Action

This compound interacts with Aβ plaques, enabling their visualization both ex vivo and in vivo . The compound’s ability to penetrate the blood-brain barrier allows it to reach its targets effectively . Its low toxicity makes it a potentially potent imaging tool in Alzheimer’s research .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the amyloidogenic pathway, which leads to the formation of Aβ plaques. This pathway is central to the amyloid hypothesis of Alzheimer’s disease, which attributes cognitive decline and neurodegeneration to the accumulation and deposition of Aβ peptides within the brain .

Result of Action

The interaction of this compound with Aβ plaques results in the plaques’ fluorescence, allowing for their visualization . This can provide valuable insights into the number, size, and distribution of Aβ plaques in the brain, which are key factors in Alzheimer’s disease pathology .

Action Environment

The action of this compound is influenced by the biochemical environment of the brain, particularly the presence of Aβ plaques. The compound’s effectiveness as an imaging tool is dependent on its ability to penetrate the blood-brain barrier and interact with its target plaques . Environmental factors that alter the blood-brain barrier or the formation of Aβ plaques could potentially influence the action, efficacy, and stability of this compound .

Preparation Methods

Cranad-28 is synthesized through a series of chemical reactions involving curcumin as the starting material. The synthetic route typically involves the introduction of difluoroboron groups to the curcumin scaffold. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Cranad-28 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, although these are less commonly studied.

Substitution: Substitution reactions involving this compound typically occur at the difluoroboron groups, leading to the formation of substituted analogues.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cranad-28 has a wide range of scientific research applications, particularly in the field of Alzheimer’s disease. Its primary use is in the visualization of amyloid beta plaques, which are a hallmark of Alzheimer’s pathology. The compound’s ability to penetrate the blood-brain barrier and its low toxicity make it suitable for in vivo imaging studies. Additionally, this compound has been used in histological staining to assess the brightness, size, and number of amyloid beta plaques. This makes it a valuable tool for studying the progression of Alzheimer’s disease and evaluating potential therapeutic interventions .

Comparison with Similar Compounds

Cranad-28 is unique among similar compounds due to its high imaging brightness, ability to penetrate the blood-brain barrier, and low toxicity. Other compounds in the same category include:

Cranad-3: Another difluoroboron curcumin analogue with similar properties but lower imaging brightness.

Cranad-58: Known for its ability to differentiate between transgenic and wild-type mice, but with different fluorescence properties.

Thioflavin S: A gold standard for amyloid beta plaque staining, but with different spectral properties compared to this compound.

This compound stands out due to its superior performance in imaging studies and its potential as an alternative standard for amyloid beta plaque visualization .

Properties

IUPAC Name |

4-[(E)-2-[(6Z)-2,2-difluoro-6-[(2E)-2-(5-methyl-1-phenylpyrazol-1-ium-4-ylidene)ethylidene]-1,3-dioxa-2-boranuidacyclohex-4-en-4-yl]ethenyl]-5-methyl-1-phenylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23BF2N4O2/c1-20-22(18-31-33(20)24-9-5-3-6-10-24)13-15-26-17-27(36-28(29,30)35-26)16-14-23-19-32-34(21(23)2)25-11-7-4-8-12-25/h3-19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFFGVTUEQJYQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(OC(=CC(=CC=C2C=N[N+](=C2C)C3=CC=CC=C3)O1)C=CC4=C(N(N=C4)C5=CC=CC=C5)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(OC(=C/C(=C/C=C/2\C=N[N+](=C2C)C3=CC=CC=C3)/O1)/C=C/C4=C(N(N=C4)C5=CC=CC=C5)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23BF2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)